cis-3-(1-Aminoethyl)cyclobutanol
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Overview
Description
cis-3-(1-Aminoethyl)cyclobutanol: is an organic compound with the molecular formula C₆H₁₃NO It features a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(1-Aminoethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including reduction and amination to introduce the aminoethyl group. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-3-(1-Aminoethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanes .
Scientific Research Applications
cis-3-(1-Aminoethyl)cyclobutanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(1-Aminoethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
cis-3-(Aminomethyl)cyclobutanol: Similar structure but with a different substitution pattern.
trans-3-(1-Aminoethyl)cyclobutanol: Different spatial arrangement of substituents.
Cyclobutanol derivatives: Various derivatives with different functional groups attached to the cyclobutane ring.
Uniqueness: cis-3-(1-Aminoethyl)cyclobutanol is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct physical and chemical properties compared to its trans isomer or other cyclobutane derivatives .
Properties
IUPAC Name |
3-(1-aminoethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4(7)5-2-6(8)3-5/h4-6,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWGUWLRIOXKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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